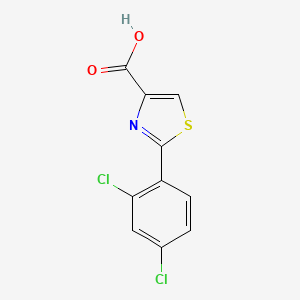
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid
描述
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5Cl2NO2S and its molecular weight is 274.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid moiety. This structure contributes to its unique biological activity profile.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties. A study highlighted that related thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The mechanism of action primarily involves the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| ATCAA-1 | Leukemia CCRF-CEM | 0.124 |
| ATCAA-1 | Non-Small Cell Lung Cancer NCI-H522 | 3.81 |
| SMART Compounds | Prostate Cancer | Low nM range |
Antimicrobial Properties
This compound has shown antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways. Studies have demonstrated that thiazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antiviral Activity
Thiazole compounds have been investigated for their antiviral properties, particularly against flaviviruses. Modifications in the thiazole structure have led to the development of derivatives with enhanced antiviral activity and improved therapeutic indices. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly influence antiviral potency .
Table 2: Antiviral Activity of Thiazole Derivatives
| Compound | Virus Targeted | Activity |
|---|---|---|
| Phenylthiazole Derivative | Flavivirus | High TI |
| Modified Thiazoles | Various Viruses | Enhanced Stability |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : As noted in anticancer studies, the compound interferes with microtubule dynamics, leading to cell cycle arrest.
- Membrane Disruption : In antimicrobial applications, the compound disrupts microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Certain thiazoles act as enzyme inhibitors in metabolic pathways critical for pathogen survival.
Case Studies
A case study involving the application of thiazole derivatives in cancer therapy highlighted their potential as effective agents in combination therapies. In vitro studies demonstrated enhanced efficacy when combined with conventional chemotherapeutics, suggesting that these compounds could mitigate resistance mechanisms commonly observed in cancer treatment .
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRISRVXZTIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655502 | |
| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094355-53-9 | |
| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















